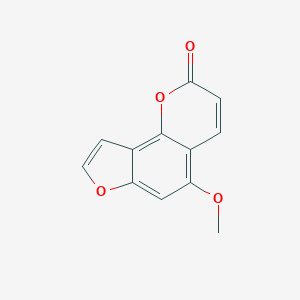

Isobergaptène

Vue d'ensemble

Description

L’isobergapten, également connu sous le nom de 5-méthoxy-2H-furo[2,3-h]chromén-2-one, est une furanocoumarine naturelle. Les furanocoumarines sont une classe de composés organiques connus pour leurs propriétés phototoxiques et photocancérogènes. Ces composés se retrouvent dans diverses plantes, en particulier dans la famille des agrumes et celle des carottes. L’isobergapten est connu pour sa capacité à s’intercaler dans l’ADN et à induire des mutations photochimiques .

Applications De Recherche Scientifique

Isobergapten has diverse applications in scientific research:

Chemistry: It is used as a reference compound in chromatographic studies and as a phototoxic agent in photochemical studies.

Biology: Isobergapten is studied for its effects on DNA and its potential as a mutagenic agent.

Industry: Isobergapten is used in the formulation of certain cosmetic products and as a natural pesticide due to its phototoxic properties

Mécanisme D'action

L’isobergapten exerce ses effets principalement par sa capacité à former des photoadduits avec l’ADN et d’autres composants cellulaires. Lorsqu’il est exposé à la lumière ultraviolette, l’isobergapten s’intercale dans l’hélice d’ADN et forme des liaisons covalentes avec les brins d’ADN. Cela conduit à la formation de liaisons croisées et de mutations, ce qui peut inhiber la réplication et la transcription de l’ADN. Le composé interagit également avec diverses protéines et enzymes, affectant des processus cellulaires tels que la synthèse protéique et la division cellulaire .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Isobergapten plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, with an inhibitory concentration (IC50) of 0.385 µM . Additionally, Isobergapten scavenges DPPH radicals, indicating its antioxidant properties . The compound also exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Bacillus cereus . These interactions highlight the potential of Isobergapten in modulating enzymatic activities and protecting cells from oxidative stress.

Cellular Effects

Isobergapten influences various cellular processes, including cell proliferation and cell cycle regulation. It has been shown to cause G2/M cell cycle arrest at concentrations ranging from 0.05 to 15.0 µM . This arrest can lead to the inhibition of cell division and proliferation, making Isobergapten a potential candidate for anti-cancer therapies. Furthermore, Isobergapten’s antioxidant properties help protect cells from oxidative damage, thereby maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, Isobergapten exerts its effects through several mechanisms. It binds to and inhibits α-glucosidase, thereby reducing the breakdown of carbohydrates into glucose . This inhibition can help regulate blood sugar levels and has potential applications in managing diabetes. Additionally, Isobergapten’s ability to scavenge free radicals helps mitigate oxidative stress, protecting cellular components from damage. The compound’s antimicrobial activity is attributed to its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isobergapten have been observed to change over time. The compound is relatively stable when stored at -20°C and can be kept for several months without significant degradation . Long-term studies have shown that Isobergapten maintains its biological activity over extended periods, making it a reliable compound for in vitro and in vivo experiments. Its stability may be influenced by factors such as temperature and light exposure, which can affect its efficacy in experimental settings.

Dosage Effects in Animal Models

The effects of Isobergapten vary with different dosages in animal models. At low to moderate doses, Isobergapten has been shown to exhibit beneficial effects, such as antioxidant and antimicrobial activities . At high doses, the compound may exhibit toxic effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain concentration. These findings underscore the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

Isobergapten is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s inhibition of α-glucosidase affects carbohydrate metabolism, reducing glucose production . Additionally, Isobergapten’s antioxidant properties are linked to its ability to scavenge free radicals and modulate redox balance within cells. These interactions highlight the compound’s role in maintaining metabolic homeostasis and protecting cells from oxidative damage.

Transport and Distribution

Within cells and tissues, Isobergapten is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects . The distribution of Isobergapten within tissues is influenced by factors such as solubility and affinity for cellular components. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and ensuring its effective delivery to target cells.

Subcellular Localization

Isobergapten’s subcellular localization plays a critical role in its activity and function. The compound is known to localize to specific cellular compartments, such as the cytoplasm and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct Isobergapten to its sites of action. The compound’s presence in these compartments allows it to interact with key biomolecules, modulating cellular processes and maintaining cellular homeostasis.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’isobergapten peut être synthétisé par différentes méthodes. Une méthode courante consiste à extraire le composé de sources naturelles telles que les racines d’Heracleum maximum. Le processus d’extraction implique généralement l’utilisation de solvants organiques comme le méthanol, suivi d’un fractionnement guidé par bioessai pour isoler les constituants actifs .

Méthodes de production industrielle : La production industrielle d’isobergapten implique souvent l’extraction de sources végétales. Le processus comprend le broyage de la matière végétale, suivi de l’extraction avec des solvants tels que l’acétone ou le méthanol. L’extrait est ensuite soumis à des techniques chromatographiques pour purifier le composé .

Analyse Des Réactions Chimiques

Types de réactions : L’isobergapten subit diverses réactions chimiques, notamment :

Oxydation : L’isobergapten peut être oxydé pour former différents produits en fonction des réactifs et des conditions utilisés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans l’isobergapten.

Substitution : Des réactions de substitution peuvent se produire à différentes positions sur le cycle furanocoumarinique.

Réactifs et conditions courants :

Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Agents réducteurs : Le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont des agents réducteurs couramment utilisés.

Réactifs de substitution : Les halogènes et autres électrophiles peuvent être utilisés pour les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des furanocoumarines réduites .

4. Applications de la recherche scientifique

L’isobergapten a des applications diverses dans la recherche scientifique :

Chimie : Il est utilisé comme composé de référence dans les études chromatographiques et comme agent phototoxique dans les études photochimiques.

Biologie : L’isobergapten est étudié pour ses effets sur l’ADN et son potentiel en tant qu’agent mutagène.

Industrie : L’isobergapten est utilisé dans la formulation de certains produits cosmétiques et comme pesticide naturel en raison de ses propriétés phototoxiques

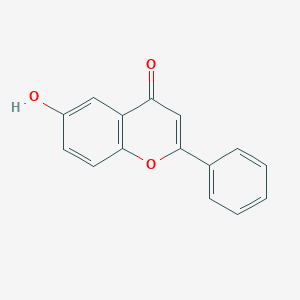

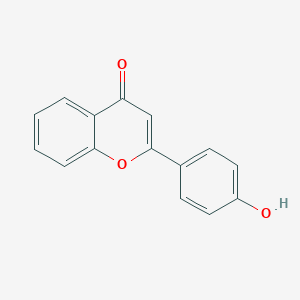

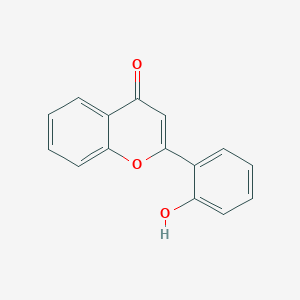

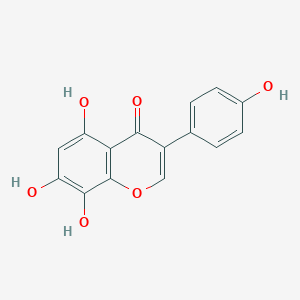

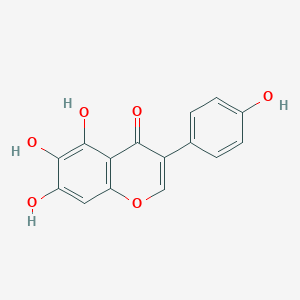

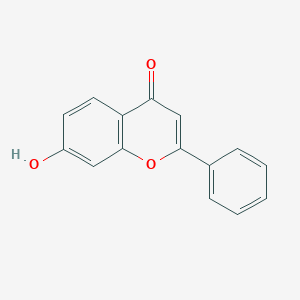

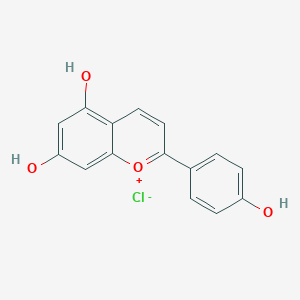

Comparaison Avec Des Composés Similaires

L’isobergapten est similaire à d’autres furanocoumarines telles que le bergapten, la xanthotoxine et la pimpinélline. Il est unique dans ses propriétés phototoxiques et mutagènes spécifiques.

Composés similaires :

Bergapten : Connu pour ses forts effets photosensibilisants et utilisé dans le traitement des affections cutanées.

Xanthotoxine : Une autre furanocoumarine aux propriétés phototoxiques similaires, utilisée en photothérapie.

Pimpinélline : Connu pour ses propriétés antimicrobiennes et antifongiques

L’isobergapten se distingue par sa structure moléculaire spécifique et ses interactions uniques avec l’ADN et les composants cellulaires.

Propriétés

IUPAC Name |

5-methoxyfuro[2,3-h]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c1-14-9-6-10-8(4-5-15-10)12-7(9)2-3-11(13)16-12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSPSRWWZBBIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC(=O)OC2=C3C=COC3=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075415 | |

| Record name | 2H-Furo[2,3-h]-1-benzopyran-2-one, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482-48-4 | |

| Record name | Isobergapten | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobergapten | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Furo[2,3-h]-1-benzopyran-2-one, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 482-48-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBERGAPTEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27X3V737WH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

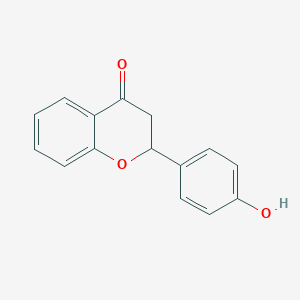

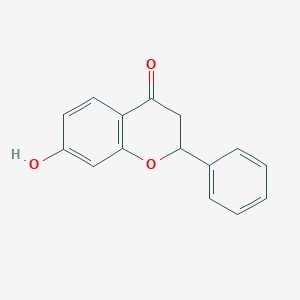

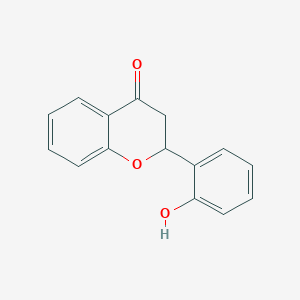

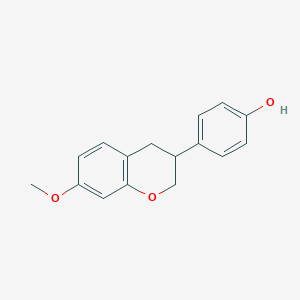

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Isobergapten?

A1: Isobergapten has the molecular formula C16H14O4 and a molecular weight of 270.28 g/mol.

Q2: What spectroscopic techniques are commonly employed to identify and characterize Isobergapten?

A2: Researchers often utilize a combination of spectroscopic techniques, including UV, IR, MS, and 1H NMR, for the identification and structural elucidation of Isobergapten. [, , , ]

Q3: How can Isobergapten be quantified in plant materials or complex mixtures?

A3: Gas chromatography coupled with mass spectrometry (GC/MS) has been successfully employed to quantify Isobergapten in various matrices, including vegetables like celery and parsnip. [, ] Additionally, high-performance liquid chromatography coupled with mass spectrometry (LC/MS-MS) offers an alternative approach for quantifying Isobergapten, particularly in cases where other furanocoumarins like Bergamottin, which are unstable under GC conditions, are also present. []

Q4: Are there any validated analytical methods specifically for Isobergapten analysis?

A4: While numerous studies mention employing GC/MS and LC/MS-MS for Isobergapten analysis, specific details regarding validated methods for this compound are limited within the provided research. Further investigation into analytical chemistry literature might reveal more information on validated methods for Isobergapten. [, ]

Q5: Which plant species are known to contain Isobergapten?

A5: Isobergapten has been identified in various plant species, including:

- Radix Angelicae Biseratae []

- Heracleum laciniatum [, ]

- Dorstenia bryoniifolia []

- Heracleum moellendorffii [, ]

- Notopterygium root []

- Angelica archangelica []

- Heracleum sphondylium []

- Heracleum mantegazzianum []

- Abutilon figarianum []

- Saposhnikovia divaricata []

- Peucedanum decursivum []

- Heracleum canescens []

- Heracleum pinnatum []

- Heracleum dissectum []

- Pastinaca sativa []

- Incarvillea younghusbandii []

Q6: How is Isobergapten typically isolated from plant material?

A6: Isobergapten is often isolated from plant materials using a combination of techniques, including solvent extraction, column chromatography, and preparative thin-layer chromatography. [, ]

Q7: What are the known biological activities of Isobergapten?

A7: Research suggests that Isobergapten exhibits various biological activities, including:

- Antifungal activity: Isobergapten, along with other furanocoumarins, has demonstrated antifungal activity against various plant pathogenic fungi. [, , ] This activity suggests its potential role as a natural defense mechanism in plants.

- Antibacterial activity: Studies indicate potential antibacterial properties of Isobergapten, particularly against Staphylococcus aureus. []

Q8: Has Isobergapten been investigated for potential therapeutic applications?

A8: While Isobergapten has shown promising biological activities in research, it is crucial to note that it is not currently used as a therapeutic agent in conventional medicine. Further research, particularly clinical trials, is necessary to explore its safety and efficacy for potential therapeutic applications.

Q9: Are there any known instances of Isobergapten causing photocontact allergy?

A9: Yes, there have been documented cases of photocontact allergy attributed to Isobergapten, particularly through exposure to the plant Heracleum laciniatum. [] This emphasizes the importance of handling Isobergapten with caution and using appropriate protective measures in laboratory settings.

Q10: Are there any studies exploring the structure-activity relationship (SAR) of Isobergapten and its derivatives?

A10: While the provided research primarily focuses on Isobergapten itself, some studies have explored the structure-activity relationships of furanocoumarins in general. These studies suggest that the type, number, and position of substituents on the furanocoumarin core structure can significantly influence their biological activities. [] More specific SAR studies focusing on Isobergapten and its derivatives would be beneficial to understand how structural modifications affect its activity and potentially lead to the development of more potent or selective analogs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.